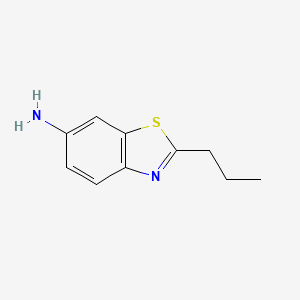
2-Propyl-benzothiazol-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-benzothiazol-6-ylamine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Benzothiazole derivatives have been shown to interact with various targets, leading to changes in biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological applications, suggesting that they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Propyl-benzothiazol-6-ylamine . .
Activité Biologique
2-Propyl-benzothiazol-6-ylamine is a compound that belongs to the benzothiazole family, known for its diverse biological activities. Its molecular formula is C10H12N2S with a molecular weight of approximately 192.28 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound has been shown to modulate various biochemical pathways, which may lead to significant biological effects such as antimicrobial and anticancer properties.
Biochemical Pathways
Research indicates that benzothiazole derivatives, including this compound, can influence multiple pathways:
- Antimicrobial Activity : These compounds exhibit inhibitory effects against a range of pathogenic microorganisms.
- Anticancer Activity : Studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
-
Antimicrobial Properties :
- A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Effects :
-
Neuroprotective Effects :
- Recent research has explored the neuroprotective potential of benzothiazole derivatives, including this compound. It was found to reduce oxidative stress markers in neuronal cells, suggesting a role in protecting against neurodegenerative diseases .
Data Table: Biological Activities of this compound
Propriétés
IUPAC Name |
2-propyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHJXPSNYTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














